molecular formula C7H10N2OS B2763603 2-Amino-5-ethylthiophene-3-carboxamide CAS No. 343270-71-3

2-Amino-5-ethylthiophene-3-carboxamide

Cat. No.: B2763603
CAS No.: 343270-71-3
M. Wt: 170.23
InChI Key: DDZKKEPWYTVGGC-UHFFFAOYSA-N
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Description

2-Amino-5-ethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features a thiophene ring substituted with an amino group at the 2-position, an ethyl group at the 5-position, and a carboxamide group at the 3-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethylthiophene-3-carboxamide can be achieved through several methods. . This method is particularly useful for synthesizing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Amino-5-ethylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-ethylthiophene-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

2-amino-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKKEPWYTVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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